An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into the structural and electronic characteristics that define the compound's behavior in various chemical and biological systems. It offers a combination of available experimental data for analogous structures, predictive insights, and detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. The synthesis of this important imidazole derivative is also discussed, with a focus on the robust and versatile Debus-Radziszewski reaction. This guide is intended to be a valuable resource, providing both foundational knowledge and practical methodologies to facilitate further research and application of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole.
Introduction: The Significance of Imidazole Scaffolds in Modern Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and its ability to participate in a wide range of intermolecular interactions. First synthesized by Heinrich Debus in 1858, imidazole and its derivatives are integral components of numerous biologically active molecules, including the essential amino acid histidine. The versatility of the imidazole core allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities and material characteristics.
4-(4-Fluorophenyl)-2-methyl-1H-imidazole is a specific derivative that combines the foundational imidazole structure with a fluorine-substituted phenyl ring and a methyl group. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding interactions, making it a common strategy in drug design. The methyl group at the 2-position further influences the compound's electronic distribution and steric profile. A thorough understanding of the physicochemical properties of this compound is therefore paramount for predicting its behavior, optimizing its applications, and designing novel derivatives with enhanced functionalities.
Core Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. While experimental data for 4-(4-Fluorophenyl)-2-methyl-1H-imidazole is not extensively available in the public domain, we can infer and predict these properties based on data from closely related structures and established computational models.
Table 1: Summary of Physicochemical Properties of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole and Related Compounds
| Property | Value (4-(4-Fluorophenyl)-2-methyl-1H-imidazole) | Data for Analogous Compounds | Data Type |
| Molecular Formula | C₁₀H₉FN₂ | C₉H₇FN₂ (4-(4-Fluorophenyl)-1H-imidazole)[1] | - |
| Molecular Weight | 176.19 g/mol | 162.16 g/mol (4-(4-Fluorophenyl)-1H-imidazole)[1] | Calculated |
| Melting Point | Not Experimentally Determined | 124-129 °C (4-(4-Fluorophenyl)-1H-imidazole)[1] | Experimental (Analog) |
| Boiling Point | Predicted: ~300-350 °C | Not Available | Predicted |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol and DMSO. | Imidazole is soluble in water and other polar solvents.[2] | Predicted |
| pKa | Predicted: ~6-7 (for the imidazolium ion) | Not Available | Predicted |
| logP | Predicted: ~2.0-2.5 | Not Available | Predicted |
Synthesis of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole: The Debus-Radziszewski Reaction
A robust and widely utilized method for the synthesis of substituted imidazoles is the Debus-Radziszewski reaction.[3] This multicomponent reaction offers a convergent and efficient pathway to a diverse range of imidazole derivatives from readily available starting materials.[4] The synthesis of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole can be achieved through the condensation of a 1,2-dicarbonyl compound (or a suitable precursor), an aldehyde, and ammonia or a primary amine.[5]
Reaction Scheme
The synthesis involves the reaction of 1-(4-fluorophenyl)-1,2-propanedione, acetaldehyde, and ammonia.
Caption: Debus-Radziszewski synthesis of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole.
Detailed Experimental Protocol
Materials:
-
1-(4-fluorophenyl)-1,2-propanedione
-
Acetaldehyde
-
Ammonium acetate (as a source of ammonia)
-
Glacial acetic acid (solvent)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-(4-fluorophenyl)-1,2-propanedione (1 equivalent), acetaldehyde (1.2 equivalents), and ammonium acetate (2.5 equivalents).
-
Solvent Addition: Add glacial acetic acid to the flask to dissolve the reactants. The amount of solvent should be sufficient to ensure proper mixing.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water.
-
Precipitation and Filtration: A precipitate of the crude product should form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water to remove any remaining acetic acid and ammonium salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 4-(4-Fluorophenyl)-2-methyl-1H-imidazole.
-
Drying: Dry the purified crystals under vacuum.
Experimental Determination of Physicochemical Properties
This section provides detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Caption: Workflow for Melting Point Determination.[6][7]
Protocol:
-
Sample Preparation: Finely powder a small amount of the crystalline 4-(4-Fluorophenyl)-2-methyl-1H-imidazole.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (based on the analog, an initial target could be around 110°C). Then, reduce the heating rate to 1-2°C per minute.
-
Observation: Carefully observe the sample. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Solubility Determination
Solubility is a crucial parameter, especially in drug development, as it influences bioavailability.[8] A qualitative assessment can be performed in various solvents.
Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: In separate, labeled test tubes, add approximately 10 mg of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole.
-
Solvent Addition and Observation: To each test tube, add 1 mL of the respective solvent.
-
Mixing: Vigorously shake or vortex each tube for at least 30 seconds.
-
Observation: Visually inspect each tube for the dissolution of the solid. Classify the solubility as:
-
Freely soluble: Dissolves completely.
-
Sparingly soluble: Partially dissolves.
-
Insoluble: No apparent dissolution.
-
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For an imidazole derivative, the pKa of the conjugate acid (the imidazolium ion) is typically determined. Potentiometric titration is a standard method for this measurement.[9][10]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Protocol:
-
Solution Preparation: Accurately weigh a sample of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole and dissolve it in a suitable solvent, such as a water-methanol mixture to ensure solubility.
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse a calibrated pH electrode.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the imidazole has been protonated.
logP Determination by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a key determinant of its pharmacokinetic properties.[2] The shake-flask method is the traditional and most reliable technique for its determination.[11][12][13]
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole of a known concentration in the pre-saturated n-octanol.
-
Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with an equal volume of the pre-saturated water.
-
Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.
-
Phase Separation: Allow the layers to separate completely.
-
Concentration Analysis: Carefully separate the two layers and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Features:
-
Aromatic Protons: The protons on the 4-fluorophenyl ring will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine substitution will cause characteristic splitting patterns.
-
Imidazole Proton: The proton on the imidazole ring will likely appear as a singlet in the aromatic region.
-
Methyl Protons: The protons of the methyl group at the C2 position will appear as a singlet in the upfield region (typically δ 2.0-2.5 ppm).
-
N-H Proton: The N-H proton of the imidazole ring will appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration. It may undergo exchange with deuterated solvents.
Predicted ¹³C NMR Spectral Features:
-
Aromatic Carbons: The carbons of the 4-fluorophenyl ring will appear in the aromatic region (typically δ 110-160 ppm). The carbon directly attached to the fluorine will show a large C-F coupling constant.
-
Imidazole Carbons: The carbons of the imidazole ring will also appear in the downfield region.
-
Methyl Carbon: The carbon of the methyl group will appear in the upfield region (typically δ 10-20 ppm).
Protocol for NMR Sample Preparation and Acquisition: [14]
-
Sample Preparation: Dissolve 5-10 mg of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Expected FT-IR Absorption Bands:
-
N-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the N-H bond of the imidazole ring.
-
C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ for the methyl group.
-
C=N and C=C Stretching: Bands in the 1450-1650 cm⁻¹ region, characteristic of the imidazole and phenyl rings.
-
C-F Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹.
Protocol for FT-IR Sample Preparation (KBr Pellet): [15][16]
-
Sample Preparation: Grind a small amount (1-2 mg) of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.[17]
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (176.19 m/z).
-
Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the molecule. For this compound, fragmentation could involve the loss of the methyl group, cleavage of the imidazole ring, or fragmentation of the fluorophenyl group. The fragmentation of heterocyclic compounds can be complex.[18][19][20]
Protocol for Mass Spectrometry (Electron Ionization):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole. By integrating data from analogous compounds with established predictive models and detailed experimental protocols, this document serves as a comprehensive resource for researchers. The provided methodologies for synthesis and characterization offer practical guidance for those working with this and similar imidazole derivatives. A thorough understanding of these fundamental properties is essential for unlocking the full potential of this versatile scaffold in drug discovery, materials science, and other advanced applications.
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